N-(3-Fluorophenyl)-2-{N-[(4-fluorophenyl)methyl]benzenesulfonamido}acetamide
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Overview
Description
N-(3-Fluorophenyl)-2-{N-[(4-fluorophenyl)methyl]benzenesulfonamido}acetamide is a complex organic compound that features fluorine atoms and a benzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-2-{N-[(4-fluorophenyl)methyl]benzenesulfonamido}acetamide typically involves multiple steps. One common method includes the reaction of 3-fluoroaniline with 4-fluorobenzyl chloride to form an intermediate, which is then reacted with benzenesulfonyl chloride to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-2-{N-[(4-fluorophenyl)methyl]benzenesulfonamido}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(3-Fluorophenyl)-2-{N-[(4-fluorophenyl)methyl]benzenesulfonamido}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-2-{N-[(4-fluorophenyl)methyl]benzenesulfonamido}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has similar structural features but includes a thiazole ring instead of a sulfonamide group.
N-(3-fluorophenyl)-2-{[(4-fluorophenyl)methyl]amino}acetamide: This compound is structurally similar but lacks the benzenesulfonamido group.
Uniqueness
N-(3-Fluorophenyl)-2-{N-[(4-fluorophenyl)methyl]benzenesulfonamido}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and the benzenesulfonamido group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H18F2N2O3S |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H18F2N2O3S/c22-17-11-9-16(10-12-17)14-25(29(27,28)20-7-2-1-3-8-20)15-21(26)24-19-6-4-5-18(23)13-19/h1-13H,14-15H2,(H,24,26) |
InChI Key |
DYKHCAZUTDCDCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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